molecular formula C149H221N37O49 B612316 923950-08-7 CAS No. 923950-08-7

923950-08-7

Cat. No.: B612316
CAS No.: 923950-08-7
M. Wt: 3314.6 g/mol
InChI Key: HPNPLWNTQBSMAJ-FBXRENMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the CAS number 923950-08-7 is known as Dulaglutide. Dulaglutide is a glucagon-like peptide-1 receptor agonist, which is used primarily in the treatment of type 2 diabetes mellitus. It is a long-acting analog of glucagon-like peptide-1, designed to improve glycemic control in adults with type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dulaglutide is synthesized using recombinant DNA technology. The process involves the expression of the peptide in a suitable host, followed by purification and chemical modification to achieve the desired structure. The peptide is covalently linked to an Fc fragment of human immunoglobulin G4 to extend its half-life .

Industrial Production Methods: The industrial production of Dulaglutide involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to multiple purification steps, including chromatography and filtration, to isolate the peptide. The final product is formulated into a stable injectable solution .

Chemical Reactions Analysis

Types of Reactions: Dulaglutide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dulaglutide has a wide range of scientific research applications, including:

Mechanism of Action

Dulaglutide exerts its effects by binding to glucagon-like peptide-1 receptors on pancreatic beta cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels stimulate insulin secretion and inhibit glucagon release, resulting in improved glycemic control. Additionally, Dulaglutide slows gastric emptying and reduces appetite, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison: Dulaglutide is unique among glucagon-like peptide-1 receptor agonists due to its extended half-life, which allows for once-weekly dosing. This extended half-life is achieved through the covalent linkage of the peptide to an Fc fragment of human immunoglobulin G4. Compared to Exenatide and Liraglutide, Dulaglutide offers improved patient compliance due to its less frequent dosing schedule. Semaglutide, while also long-acting, has shown slightly higher efficacy in clinical trials but requires more frequent dosing .

Properties

CAS No.

923950-08-7

Molecular Formula

C149H221N37O49

Molecular Weight

3314.6 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H221N37O49/c1-16-76(10)121(147(233)164-79(13)126(212)172-103(58-85-61-155-90-34-24-23-33-88(85)90)137(223)174-99(54-73(4)5)138(224)183-119(74(6)7)145(231)171-91(35-25-27-51-150)128(214)159-64-110(195)156-63-109(194)157-67-118(208)209)185-139(225)101(55-82-29-19-17-20-30-82)175-134(220)97(45-50-116(204)205)168-131(217)92(36-26-28-52-151)166-125(211)78(12)162-124(210)77(11)163-130(216)94(41-46-108(153)193)167-132(218)95(43-48-114(200)201)169-133(219)96(44-49-115(202)203)170-135(221)98(53-72(2)3)173-136(222)100(57-84-37-39-87(192)40-38-84)176-142(228)105(68-187)179-144(230)107(70-189)180-146(232)120(75(8)9)184-141(227)104(60-117(206)207)177-143(229)106(69-188)181-149(235)123(81(15)191)186-140(226)102(56-83-31-21-18-22-32-83)178-148(234)122(80(14)190)182-112(197)66-160-129(215)93(42-47-113(198)199)165-111(196)65-158-127(213)89(152)59-86-62-154-71-161-86/h17-24,29-34,37-40,61-62,71-81,89,91-107,119-123,155,187-192H,16,25-28,35-36,41-60,63-70,150-152H2,1-15H3,(H2,153,193)(H,154,161)(H,156,195)(H,157,194)(H,158,213)(H,159,214)(H,160,215)(H,162,210)(H,163,216)(H,164,233)(H,165,196)(H,166,211)(H,167,218)(H,168,217)(H,169,219)(H,170,221)(H,171,231)(H,172,212)(H,173,222)(H,174,223)(H,175,220)(H,176,228)(H,177,229)(H,178,234)(H,179,230)(H,180,232)(H,181,235)(H,182,197)(H,183,224)(H,184,227)(H,185,225)(H,186,226)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,119-,120-,121-,122-,123-/m0/s1

InChI Key

HPNPLWNTQBSMAJ-FBXRENMFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CNC=N6)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CNC=N6)N

Dulaglutide is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.

boiling_point

N/A

melting_point

N/A

storage

-20°C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.